Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate
Overview
Description
Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the pyrrolopyridine family of heterocyclic compounds and has a unique chemical structure that makes it an attractive target for research.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is not fully understood. However, studies have shown that it has the ability to inhibit the activity of certain enzymes and proteins that are involved in disease progression. This makes it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and modulate the immune response. These effects make it a promising candidate for the development of drugs that target these pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate is its unique chemical structure, which makes it an attractive target for research. It is also relatively easy to synthesize, allowing for large quantities to be produced for screening purposes. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in clinical settings.
Future Directions
There are several future directions for research on Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of focus is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects, as well as its efficacy in pre-clinical and clinical trials.
Scientific Research Applications
Methyl 5-iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been identified as a potential lead compound for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
methyl 5-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPUBRWZBQAPOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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